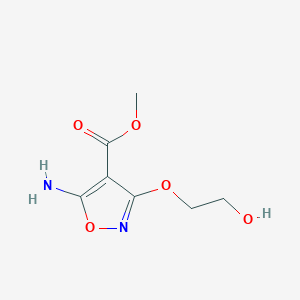
Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. The compound is a member of the oxazole family of heterocyclic compounds and is known for its unique chemical structure and properties. In
科学的研究の応用
Synthesis and Evaluation of Prodrugs
The synthesis and evaluation of esters derived from 3-hydroxy-alpha-methyltyrosine (methyldopa) have been explored, focusing on their potential as progenitors of the amino acid. Studies revealed that these esters undergo hydrolysis to yield significant plasma levels of methyldopa, indicating their viability as prodrugs. The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl and (5-tert-butyl-2-oxo-1,3-dioxol-4-yl)methyl esters, in particular, demonstrated promising results, with the 5-methyl derivative undergoing hydrolysis faster than its 5-tert-butyl analogue. Both esters were found to be orally effective antihypertensive agents in spontaneously hypertensive rats (Saari et al., 1984).
Synthesis of Anti-inflammatory Derivatives
A series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives were synthesized, showcasing potential anti-inflammatory activities. The compounds demonstrated significant inhibition against carrageenan-induced rat paw edema. Notably, some derivatives were found to be as potent or even more potent than reference drugs such as Indomethacin and Celecoxib, without exhibiting ulcerogenic activity (Rabea et al., 2006).
Neuroprotective Drug Development
Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC) has been developed as a potential neuroprotective drug. Radiolabeling studies using C-11 and Positron Emission Tomography (PET) revealed that MMMHC can cross the brain-blood barrier and accumulate in cortical brain areas after intravenous administration. This indicates its potential in targeting brain regions and serving as a neuroprotective agent (Yu et al., 2003).
Potential Antidepressant Agents
A series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones were synthesized and evaluated for potential antidepressant activity. Some members of this series, particularly those substituted with haloaryl groups and methyl groups at specific positions of the triazole nucleus, displayed potent antagonistic effects on induced hypothermia and ptosis in mice, indicating potential as antidepressant agents (Kane et al., 1988).
特性
IUPAC Name |
methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O5/c1-12-7(11)4-5(8)14-9-6(4)13-3-2-10/h10H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWQVBBUPAGWQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1OCCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

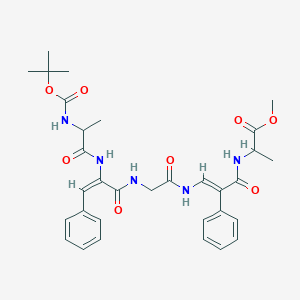
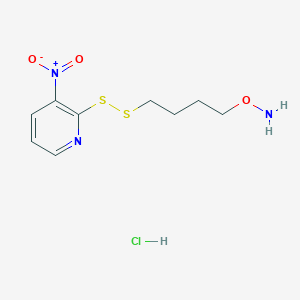
![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
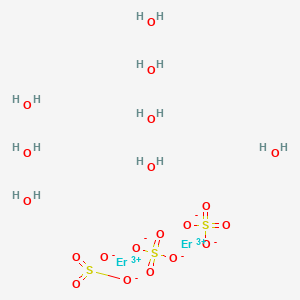
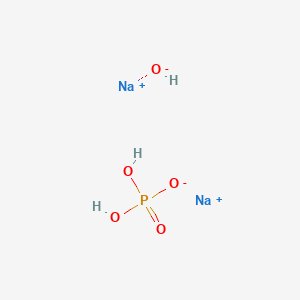
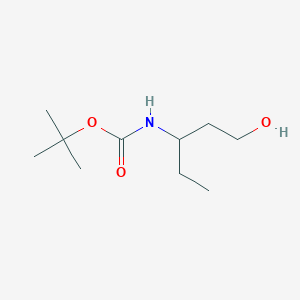
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)
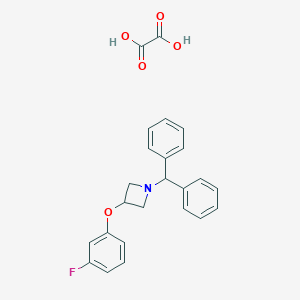
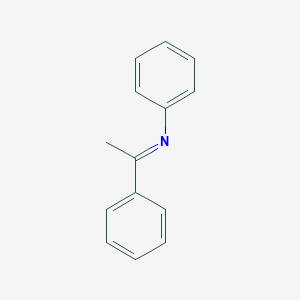
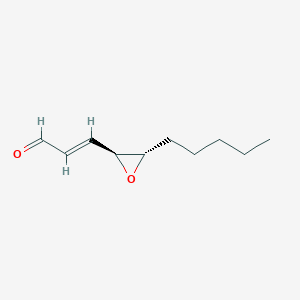
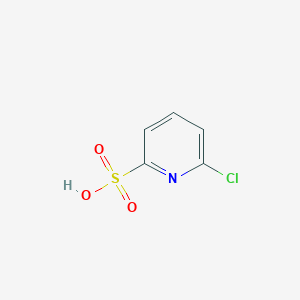
![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)